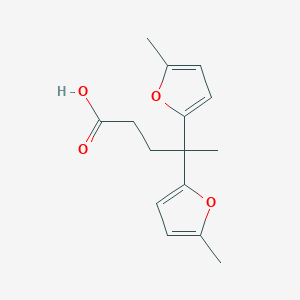
4,4-Bis(5-methylfuran-2-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis(5-methylfuran-2-yl)pentanoic acid is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of two 5-methylfuran rings attached to a pentanoic acid backbone
Preparation Methods
The synthesis of 4,4-Bis(5-methylfuran-2-yl)pentanoic acid typically involves the hydroxyalkylation-alkylation (HAA) reaction. This method uses levulinic acid and its derivatives (such as angelica lactone and ethyl levulinate) with 2-methylfuran . The reaction is catalyzed by an acid, such as Nafion-212 resin, under specific conditions to yield the desired product .
Chemical Reactions Analysis
4,4-Bis(5-methylfuran-2-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The furan rings in the compound can undergo substitution reactions with various reagents, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4-Bis(5-methylfuran-2-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4-Bis(5-methylfuran-2-yl)pentanoic acid involves its interaction with various molecular targets and pathways. The furan rings in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, depending on the specific context and conditions .
Comparison with Similar Compounds
4,4-Bis(5-methylfuran-2-yl)pentanoic acid can be compared with other similar compounds, such as:
4,4-Bis(5-methylthiophen-2-yl)pentanoic acid: This compound has thiophene rings instead of furan rings, which can result in different chemical and biological properties.
4,4-Bis(5-(aminomethyl)furan-2-yl)pentanoic acid:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties that can be leveraged in various applications.
Properties
CAS No. |
73823-36-6 |
|---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
4,4-bis(5-methylfuran-2-yl)pentanoic acid |
InChI |
InChI=1S/C15H18O4/c1-10-4-6-12(18-10)15(3,9-8-14(16)17)13-7-5-11(2)19-13/h4-7H,8-9H2,1-3H3,(H,16,17) |
InChI Key |
DERUJGCJUSYUCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)(CCC(=O)O)C2=CC=C(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















